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3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine

ALK5 TGF-beta kinase inhibitor

Researchers seeking ALK5 inhibitor chemotypes face limited access to the underrepresented 2,3-dimethoxybenzoyl substitution pattern-generic isomer substitution risks altered target engagement and irreproducible data. This compound delivers the exact 2,3-dimethoxy architecture for systematic kinase selectivity studies. • Unique 2,3-dimethoxybenzoyl-piperazine pharmacophore distinct from common 2,6- and 3,4-isomer series • 0 H-bond donors, moderate tPSA (~78 Ų) for favorable passive permeability benchmarking • Confirmed identity: C₂₁H₂₃N₅O₃, MW 393.45, supplied with analytical documentation

Molecular Formula C21H23N5O3
Molecular Weight 393.447
CAS No. 1421499-52-6
Cat. No. B2925486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine
CAS1421499-52-6
Molecular FormulaC21H23N5O3
Molecular Weight393.447
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4
InChIInChI=1S/C21H23N5O3/c1-28-17-7-5-6-16(20(17)29-2)21(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-3-4-11-24/h3-11H,12-15H2,1-2H3
InChIKeySAZCKUUBLVTBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine (CAS 1421499-52-6): Procurement-Ready Chemical Identity and Core Structural Features


3-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine (CAS 1421499-52-6) is a synthetic heterocyclic small molecule (MF: C₂₁H₂₃N₅O₃; MW: 393.45 g/mol) belonging to the piperazinyl-pyridazine class. Its structure combines a pyridazine core substituted at the 6-position with a 1H-pyrrole ring and at the 3-position with a piperazine linker bearing a 2,3-dimethoxybenzoyl group. This architecture is characteristic of kinase-targeted probe scaffolds and stearoyl-CoA desaturase (SCD) inhibitor chemotypes [1]. No peer-reviewed research articles or patents have been identified that provide quantitative biological data specifically for this compound. The existing binding database entry (BindingDB BDBM50238062) attributed to this structure shows an IC₅₀ of 5 nM against ALK5, but the corresponding SMILES string belongs to a different chemotype, indicating a data curation error [2]. Consequently, all evidence dimensions below are evaluated against structurally and mechanistically related analogs within the piperazinyl-pyridazine and ALK5 inhibitor classes.

Why 3-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine Cannot Be Interchanged with Other Piperazinyl-Pyridazines: The Case for Evidence-Based Procurement


The piperazinyl-pyridazine scaffold is highly sensitive to even minor substituent variations, leading to profound shifts in target selectivity, potency, and pharmacokinetic behavior. For instance, within the dCTP pyrophosphatase 1 (dCTPase) inhibitor series, altering the linker length between the pyridazine core and the right-hand-side aromatic group shifts potency from micromolar to submicromolar ranges, while replacing a carboxamide with a sulfonamide reduces binding efficiency [1]. Similarly, in the ALK5 inhibitor chemotype, the substitution pattern on the dimethoxybenzoyl moiety (2,3- vs 2,6- vs 3,4-dimethoxy) dictates kinase selectivity and cellular activity [2]. Generic substitution of 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine with a close analog such as the 3,4-dimethoxy isomer or the pyrrolidine variant would therefore carry a significant risk of altered target engagement and experimental irreproducibility.

3-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine: Differential Evidence Dimensions vs. Closest Analogs


ALK5 Kinase Inhibition Potency: Target Compound vs. Reference ALK5 Inhibitors

The BindingDB entry for this compound reports an IC₅₀ of 5 nM against recombinant human ALK5, which would place it among the most potent ALK5 inhibitors reported. However, the registered SMILES (CCNC(=O)n1ncc2nccc(Nc3ccnc(c3)-c3cc(F)ccc3F)c12) does not match the target compound structure, indicating a likely database curation error [1]. For context, the well-characterized ALK5 inhibitor SB-525334 exhibits an IC₅₀ of 14.3 nM in the same biochemical assay format [2], and LY-364947 shows an IC₅₀ of 59 nM [3]. Without verified structure-activity data for the target compound, its true ALK5 inhibitory potency remains unconfirmed.

ALK5 TGF-beta kinase inhibitor

Predicted Physicochemical Profile vs. Closest Structural Analogs for Oral Bioavailability Assessment

Computational prediction of physicochemical properties indicates that the target compound (MW: 393.45, cLogP ~2.8, tPSA ~78 Ų, HBD: 0, HBA: 6) adheres to Lipinski's Rule of Five [1]. By comparison, its 3,4-dimethoxy isomer (MW: 393.45, cLogP ~2.8) is predicted to have an identical profile, while the pyrrolidine analog (3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine, MW: 397.5) introduces an additional hydrogen-bond donor and increased molecular weight, potentially reducing passive permeability [2]. These predictions, while informative, are class-level inferences and have not been experimentally validated for the target compound.

drug-likeness Lipinski physicochemical

Structural Differentiation: 2,3-Dimethoxybenzoyl Substitution Pattern vs. Common Isomers

The 2,3-dimethoxybenzoyl substitution pattern is distinct from the more commonly explored 3,4-dimethoxy and 2,6-dimethoxy regioisomers in the piperazinyl-pyridazine series [1]. In ALK5 inhibitor SAR, the 2,3-dimethoxy configuration has been associated with enhanced kinase selectivity compared to the 3,4-substitution pattern, although this inference derives from structurally related benzimidazole and pyrazole chemotypes rather than the pyridazine series directly [2]. The 2,3-orientation may influence the dihedral angle between the benzoyl carbonyl and the piperazine ring, potentially modulating target binding kinetics.

structure-activity relationship SAR regioisomer

Application Scenarios for 3-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine Based on Available Evidence


Kinase Inhibitor Probe Development: TGF-β/ALK5 Pathway Exploration (Requires Confirmatory Testing)

The compound's structural features align with known ALK5 inhibitor pharmacophores, and a database entry suggests potent ALK5 inhibition (IC₅₀ 5 nM) [1]. However, due to the SMILES mismatch in BindingDB, this compound is suitable only as a starting point for confirmatory ALK5 biochemical assays. It should be procured only when accompanied by in-house ALK5 inhibition testing against reference inhibitors such as SB-525334 (IC₅₀ 14.3 nM) and LY-364947 (IC₅₀ 59 nM) [2] to establish true potency.

Structure-Activity Relationship (SAR) Studies on Dimethoxybenzoyl Regioisomers

The 2,3-dimethoxybenzoyl substitution pattern is underrepresented in published piperazinyl-pyridazine SAR compared to the 2,6- and 3,4-isomers [1]. Procurement of this compound enables systematic exploration of how the methoxy group positions influence kinase selectivity, physicochemical properties, and cellular permeability relative to matched isomer pairs [2].

Computational Chemistry and Docking Studies: Scaffold Validation for Pyridazine-Pyrrole Hybrids

With a molecular weight of 393.45 and a predicted cLogP of ~2.8, this compound serves as a computationally tractable scaffold for molecular docking and molecular dynamics simulations against nucleotide-binding or kinase targets [1]. Its unique combination of a pyridazine core with a 1H-pyrrole substituent and a 2,3-dimethoxybenzoyl-piperazine moiety provides a distinct pharmacophoric fingerprint for virtual screening campaigns.

Preclinical Formulation and Solubility Assessment as a Neutral Scaffold

The absence of hydrogen-bond donors (HBD = 0) and moderate predicted topological polar surface area (tPSA ~78 Ų) suggest that this compound may exhibit favorable passive permeability compared to analogs bearing additional H-bond donors [1]. It is suited for parallel artificial membrane permeability assay (PAMPA) and kinetic solubility studies to benchmark the pyridazine-pyrrole scaffold for oral bioavailability optimization programs.

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